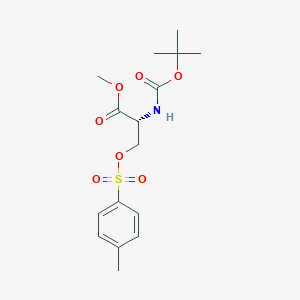
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a tosyl group. The Boc group is commonly used in organic synthesis to protect amines, while the tosyl group is often used to activate alcohols for nucleophilic substitution reactions. This compound is particularly useful in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate typically involves the protection of the amino group of D-serine with a Boc group, followed by the tosylation of the hydroxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide for the Boc protection . Tosylation is usually carried out using tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous-flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate undergoes several types of reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Tosyl group displacement typically requires nucleophiles and bases like sodium hydride.
Deprotection: Boc group removal is commonly achieved using TFA or HCl in organic solvents.
Major Products
Substitution: Produces substituted serine derivatives.
Deprotection: Yields free amine derivatives of serine.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is used in various scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug discovery and development for the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate involves the selective protection and activation of functional groups. The Boc group protects the amino group from unwanted reactions, while the tosyl group activates the hydroxyl group for nucleophilic substitution . This allows for precise control over the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but with a different substituent on the amino acid.
N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is unique due to its dual protection strategy, which allows for selective reactions at different functional groups. This makes it highly versatile in synthetic organic chemistry and peptide synthesis.
Properties
Molecular Formula |
C16H23NO7S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1 |
InChI Key |
VVBLIPVUGGNLGW-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















